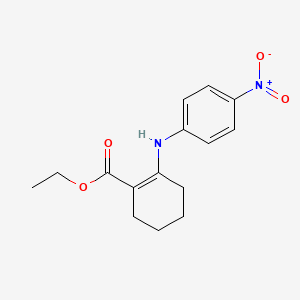
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexene ring substituted with an ethyl ester group and a 4-nitroanilino group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate typically involves the esterification of cyclohexene carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The nitroaniline group is introduced through a nucleophilic substitution reaction, where 4-nitroaniline reacts with the esterified cyclohexene derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitroaniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Reduction: Amino derivative of the compound.
Hydrolysis: Carboxylic acid derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to the receptor’s intracellular domain, thereby suppressing the production of pro-inflammatory cytokines . This makes it a promising candidate for treating inflammatory conditions.
Comparaison Avec Des Composés Similaires
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Known for its potent anti-inflammatory properties and inhibition of TLR4 signaling.
Cyclohex-1-ene carboxylate derivatives: These compounds share a similar cyclohexene core structure and exhibit various biological activities.
Uniqueness: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate stands out due to its unique combination of a nitroaniline group and an ethyl ester group, which imparts distinct chemical reactivity and potential biological activities. Its ability to inhibit TLR4 signaling specifically highlights its therapeutic potential in inflammatory diseases.
Propriétés
Numéro CAS |
38773-27-2 |
|---|---|
Formule moléculaire |
C15H18N2O4 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
ethyl 2-(4-nitroanilino)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(18)13-5-3-4-6-14(13)16-11-7-9-12(10-8-11)17(19)20/h7-10,16H,2-6H2,1H3 |
Clé InChI |
GTYQYAUWGDVHAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
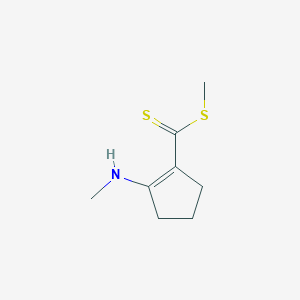

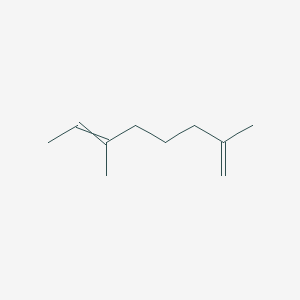
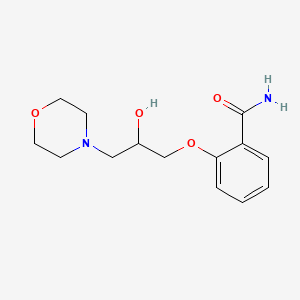
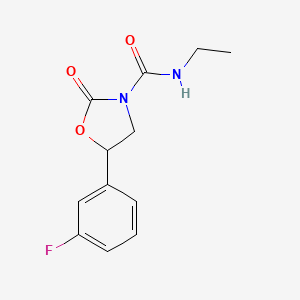
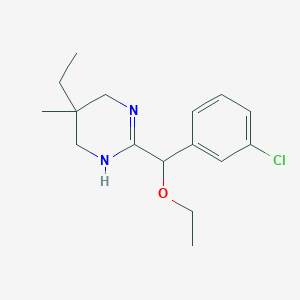
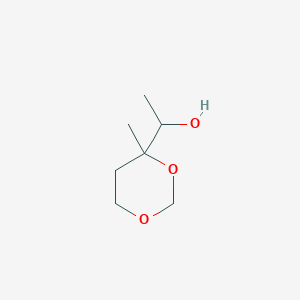

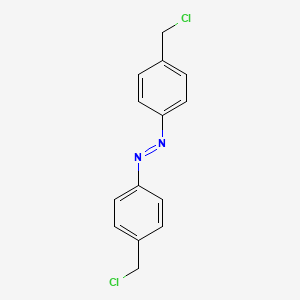
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
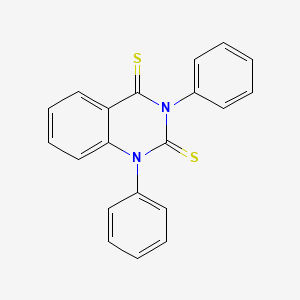
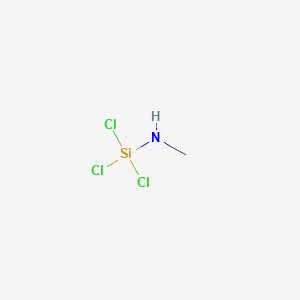
![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
